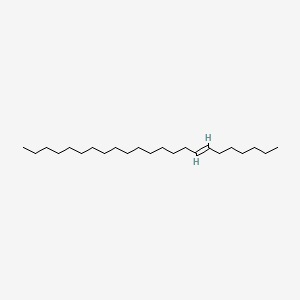

7-Tricosene

Descripción

Propiedades

Número CAS |

52078-57-6 |

|---|---|

Fórmula molecular |

C23H46 |

Peso molecular |

322.6 g/mol |

Nombre IUPAC |

(E)-tricos-7-ene |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13+ |

Clave InChI |

IRYCVIRCWSSJOW-FYWRMAATSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CCCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCC/C=C/CCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC=CCCCCCC |

Sinónimos |

11-tricosene 7-tricosene 7-tricosene, (E)-isomer 7-tricosene, (Z)-isomer tricos-7-ene |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of 7-Tricosene in Drosophila melanogaster Courtship Rituals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Tricosene (7-T) is a key cuticular hydrocarbon (CHC) that plays a multifaceted role in the reproductive behavior of the model organism Drosophila melanogaster. This 23-carbon monoene acts as a semiochemical, mediating complex social and sexual interactions. In males, it functions as an anti-aphrodisiac, crucial for suppressing male-male courtship and promoting aggression, thereby ensuring reproductive efforts are directed appropriately.[1][2][3] Conversely, for females, 7-T serves as an aphrodisiac, increasing their sexual receptivity and influencing mate choice.[1][4][5] This technical guide provides a comprehensive overview of the biosynthesis of 7-T, its perception through gustatory and olfactory systems, and its quantifiable impact on courtship behaviors. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and application in related fields.

Introduction: The Dual Functionality of a Cuticular Hydrocarbon

Insects are enveloped in a waxy layer of lipids, of which cuticular hydrocarbons are principal components, primarily serving as a barrier against desiccation.[1] Beyond this vital physiological role, the vast diversity of CHC profiles has been co-opted for chemical communication.[1] These compounds function as pheromones that mediate a wide array of social behaviors, including mate recognition, aggregation, and reproductive synchronization.[1][2]

In Drosophila melanogaster, (Z)-7-tricosene is a sexually dimorphic compound, found in high abundance on males and is nearly absent in virgin females.[1] Its role is context-dependent and critical for reproductive success. It acts as an anti-aphrodisiac to inhibit courtship between males and, following transfer to a female during mating, reduces her attractiveness to other males.[1][6][7] Simultaneously, it functions as a male-specific aphrodisiac for females, enhancing their receptivity to mating.[1][4] This intricate signaling system makes 7-T a powerful driver of sexual selection and a key subject for understanding the evolution of mating behaviors.[1]

Biosynthesis of (Z)-7-Tricosene

The synthesis of 7-T occurs in specialized abdominal cells called oenocytes, which are analogous to mammalian hepatocytes in their lipid metabolism functions.[1][2] The biosynthetic pathway is intricately linked with fatty acid metabolism.

The process begins with the synthesis of long-chain fatty acids.[1] A series of enzymes, including elongases, produce very-long-chain fatty acids (VLCFAs).[2] A critical enzyme, Desat1, then introduces a double bond at the characteristic 7th carbon position.[1] Finally, a P450 enzyme (oxidative decarbonylase) converts the fatty acid precursor into the final hydrocarbon product.[1][2] This entire process is regulated by hormonal signals, such as 20-hydroxyecdysone.[1]

Caption: Biosynthesis pathway of (Z)-7-tricosene in Drosophila melanogaster.

Perception and Signaling of (Z)-7-Tricosene

7-T is a non-volatile, contact-based pheromone.[3][4] Its detection is primarily mediated by gustatory receptor neurons (GRNs) located in chemosensory bristles on the fly's forelegs and labial palps.[1][4]

In Males (Anti-aphrodisiac Effect): When a male fly taps (B36270) or licks another fly, the GRNs on his forelegs detect the CHC profile.[1] The gustatory receptor Gr32a is crucial for detecting 7-T and mediating the anti-aphrodisiac response, which inhibits male-male courtship.[4][8]

In Females (Aphrodisiac Effect): In females, 7-T acts as an aphrodisiac, increasing their receptivity to mating.[4] The detection of 7-T in females involves the pickpocket 23 (ppk23) gene, which is part of the degenerin/epithelial sodium channel (DEG/ENaC) family and is expressed in gustatory neurons in the female's forelegs.[4] Activation of these ppk23-positive neurons is a critical step in the female's behavioral response to this male pheromone.[4] While the primary receptors and neurons are identified, the downstream intracellular signaling cascades are still an active area of research.[4]

Caption: Known components of the (Z)-7-tricosene detection pathway.

Quantitative Data on Behavioral Effects

The influence of 7-T on mating success is quantifiable through controlled behavioral assays. Manipulating the amount of 7-T on courting males or target flies has a direct and significant impact on reproductive outcomes.[1]

| Experiment Type | Male Genotype/Treatment | Female Genotype | Key Quantitative Metric | Result | Reference |

| Female Receptivity | desat1 mutant (low 7-T) perfumed with CHCs from EP males (high 7-T) | Wild-type (N2) | Mating Frequency (within 10 min) | Increased to ~80% (vs. ~45% for control) | [1] |

| Female Receptivity | desat1 mutant (low 7-T) perfumed with CHCs from EP males (high 7-T) | Wild-type (N2) | Copulation Latency | Decreased significantly (mated faster) | [1] |

| Courtship Suppression | Oenocyte-less males (lacking 7-T) perfumed with synthetic 7-T | Wild-type | Courtship Index | Significantly reduced (courtship levels restored to wild-type) | [1] |

| Post-Mating Effect | Wild-type | Virgin females | Amount of 7-T on female after 3 min of copulation | ~60-70 ng transferred from male | [7] |

| Post-Mating Effect | Wild-type | Mated females (3 hours post-mating) | Amount of 7-T on female cuticle | Decreases sharply but remains significantly above virgin levels | [6][7] |

| Male Genotype | Mean Amount of (Z)-7-Tricosene (ng) | Mating Success (%) with Control Females | Mating Latency (min) with Control Females | Reference |

| desat1 mutant | 63 | 54-61% | 20-22 | [5][9] |

| Wild-type (N2) | 450 | 71-85% | 15-10 | [5][9] |

| EP males (overexpressing desat1) | 1294 | 71-85% | 15-10 | [5][9] |

| desat1 males perfumed with desat1 CHCs | < 70 | 54-61% | 20-22 | [5][9] |

| desat1 males perfumed with N2 CHCs | ~90 | ~71% | ~15 | [5][9] |

| desat1 males perfumed with EP CHCs | > 90 | > 71% | < 15 | [5][9] |

Experimental Protocols

Cuticular Hydrocarbon Extraction and Analysis (GC-MS)

Objective: To extract, identify, and quantify this compound and other CHCs from the cuticle of Drosophila melanogaster.

Methodology:

-

Sample Preparation: Individual flies are anesthetized on ice or with CO₂.

-

Extraction: Each fly is immersed in a glass vial containing a non-polar solvent (e.g., hexane) for a specific duration (e.g., 1 minute) to dissolve the cuticular lipids.[7] An internal standard (e.g., n-hexacosane) of a known concentration is often added to the solvent for accurate quantification.

-

Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

Gas Chromatography (GC): The concentrated extract is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for definitive identification.

-

Quantification: The area under the peak for 7-T is compared to the area of the internal standard's peak to determine its absolute quantity.[2]

Caption: Workflow for cuticular hydrocarbon extraction and GC-MS analysis.

Drosophila Courtship and Mating Assay

Objective: To quantify the effect of this compound on male courtship behavior and female mating receptivity.[4]

Methodology:

-

Fly Preparation:

-

Males: Experimental males (e.g., wild-type, mutant, or perfumed) are collected upon eclosion and aged in isolation to ensure sexual maturity and social naivety.

-

Females: Virgin females are collected and aged appropriately.

-

-

Experimental Arena: A single male and a single female are introduced into a small observation chamber or vial.[4]

-

Observation and Recording: The pair is observed for a set period (e.g., 10-60 minutes). The interactions are often video-recorded for detailed analysis.

-

Data Scoring: Several behavioral parameters are scored:

-

Courtship Index (CI): The percentage of the observation time the male spends performing any element of the courtship ritual (e.g., orienting, tapping, singing, licking, attempting copulation).

-

Mating Latency: The time from the introduction of the flies until the initiation of copulation.

-

Mating Frequency/Success: The percentage of pairs that successfully mate within the observation period.[5]

-

-

"Perfuming" Technique: To isolate the effect of a specific CHC, it can be transferred to a fly that lacks it. This is done by rubbing a "donor" fly (rich in the CHC) against a "receiver" fly (lacking the CHC), or by applying a synthetic version of the compound.[2][5]

Electrophysiology (Single-Sensillum Recording)

Objective: To measure the response of individual olfactory or gustatory sensory neurons to this compound.

Methodology:

-

Insect Preparation: An adult fly is immobilized in a pipette tip or on a slide, with the antennae or legs exposed and stabilized.[10]

-

Electrode Placement: A saline-filled glass capillary reference electrode is inserted into the eye. A sharp tungsten recording electrode is carefully inserted into the base of a single chemosensory sensillum on the antenna or leg.[10]

-

Odorant/Tastant Delivery: A continuous stream of purified air is directed over the preparation. A puff of air carrying the volatilized 7-T (for olfaction) or a solution containing 7-T (for gustation) is delivered to the sensillum for a defined period.[10]

-

Data Acquisition: The extracellular electrical activity (action potentials or "spikes") from the neuron(s) within the sensillum is recorded. The response is quantified as the increase in spike frequency during the stimulus period compared to the spontaneous firing rate.[10]

Conclusion and Future Directions

(Z)-7-tricosene is a model compound for understanding the evolution and mechanisms of chemical communication.[1] Its transition from a simple waterproofing molecule to a complex pheromone governing mate choice, receptivity, and social interactions highlights the efficiency of evolutionary processes.[1] The identification of specific receptors like Gr32a and ppk23 has provided a molecular basis for its perception.[4]

Future research should focus on elucidating the complete downstream neural circuits that translate the detection of 7-T into specific behavioral outputs. Understanding how these pathways are modulated by the fly's internal state (e.g., age, mating status) and integrated with other sensory modalities will provide a more holistic view of this complex courtship ritual. For drug development professionals, particularly in the context of pest management, the pathways and receptors involved in 7-T perception represent potential targets for developing novel, species-specific behavioral modifiers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sexual mimicry regulates the attractiveness of mated Drosophila melanogaster females - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Courtship suppression in Drosophila melanogaster: The role of mating failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. benchchem.com [benchchem.com]

The Core Biosynthesis of 7-Tricosene and Other Cuticular Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of cuticular hydrocarbons (CHCs), with a specific focus on the insect pheromone 7-Tricosene. Cuticular hydrocarbons are essential lipids found on the epicuticle of insects, playing critical roles in preventing desiccation and mediating chemical communication.[1][2] Understanding the intricate enzymatic processes involved in their production is paramount for developing novel pest management strategies and for fundamental research in chemical ecology and insect physiology.

The Biosynthetic Pathway of Cuticular Hydrocarbons

The synthesis of CHCs, including this compound, is a multi-step enzymatic cascade primarily occurring in specialized cells called oenocytes.[3][4] The pathway can be broadly divided into five core stages: de novo fatty acid synthesis, fatty acid elongation, desaturation, reduction to a fatty aldehyde, and the final conversion to a hydrocarbon.

De Novo Fatty Acid Synthesis

The pathway initiates with the synthesis of saturated fatty acid precursors, typically palmitic acid (C16:0) or stearic acid (C18:0), by the fatty acid synthase (FAS) complex.[5][6] This process utilizes acetyl-CoA and malonyl-CoA as building blocks.

Fatty Acid Elongation

The initial fatty acid precursors undergo a series of chain elongation cycles to produce very-long-chain fatty acids (VLCFAs). Each cycle, catalyzed by a multi-enzyme elongase system, adds a two-carbon unit from malonyl-CoA.[5][7] The rate-limiting enzyme in this process is the β-ketoacyl-CoA synthase (KCS).[5] Multiple rounds of elongation are necessary to achieve the characteristic chain lengths of CHCs, such as the C23 backbone of this compound.

Desaturation

To introduce double bonds into the hydrocarbon chain, a specific fatty acyl-CoA desaturase enzyme acts on the elongated fatty acid.[3][5] In the case of (Z)-7-Tricosene, a Δ7-desaturase is responsible for creating a double bond at the 7th carbon position of the C23 fatty acyl-CoA precursor.[6] The specificity of the desaturase determines the position and stereochemistry of the double bond, which is critical for the biological activity of many pheromones.

Reduction to Fatty Aldehyde

The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[6][8]

Conversion to Hydrocarbon

The final step in the biosynthesis of most insect CHCs is the conversion of the fatty aldehyde to a hydrocarbon with one less carbon atom. This is accomplished through oxidative decarbonylation, a reaction catalyzed by a specialized cytochrome P450 enzyme of the CYP4G family.[9][10][11] This enzyme removes the carbonyl carbon, releasing it as carbon dioxide, to form the final alkene or alkane.[9][10]

Quantitative Data on Biosynthetic Enzymes

Direct quantitative kinetic data for the enzymes specifically involved in this compound biosynthesis is limited in the literature. However, data from studies on analogous enzymes in other insect species provide valuable insights into their potential catalytic efficiencies. The following tables summarize representative kinetic parameters for key enzyme families in the CHC biosynthetic pathway.

Table 1: Representative Kinetic Parameters of Insect Fatty Acyl-CoA Reductases (FARs)

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Spodoptera littoralis (Slit-FAR1) | C16:0-CoA | 1.8 ± 0.3 | 1200 ± 100 | [8] |

| Spodoptera littoralis (Slit-FAR1) | C18:0-CoA | 2.5 ± 0.4 | 800 ± 70 | [8] |

| Bombus terrestris (BterFAR-A) | C16:0-CoA | 5.2 ± 1.1 | 2500 ± 300 | [2] |

| Bombus terrestris (BterFAR-A) | C18:1-CoA | 3.9 ± 0.8 | 3200 ± 400 | [2] |

Table 2: Representative Kinetic Parameters of Insect Cytochrome P450 Enzymes (CYPs)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Anopheles gambiae (CYP4G16) | Octadecanal | Not Determined | Not Determined | [11] |

| General Insect CYPs | Various | 0.1 - 100+ | 0.1 - 50+ | [12][13] |

Note: Obtaining dependable kinetic constants for membrane-bound enzymes like CYP4G has proven challenging due to the hydrophobicity of their substrates and products.[14]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the standard method for extracting and analyzing CHCs from insects.

Objective: To extract, separate, and identify the components of an insect's CHC profile.

Materials:

-

Insect samples

-

n-Hexane (analytical grade)[5]

-

Glass vials (2 mL) with PTFE-lined caps[5]

-

Vortex mixer

-

Micropipettes

-

Gas chromatograph-mass spectrometer (GC-MS) with a non-polar capillary column (e.g., HP-5MS)[15]

Procedure:

-

Extraction:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.[5]

-

Add a known volume of n-hexane (e.g., 200 µL) to the vial.[2]

-

Vortex the vial for 2 minutes to extract the surface lipids.[2]

-

Carefully transfer the hexane (B92381) extract to a new vial, leaving the insect behind.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode at a temperature of 300°C.[15]

-

Separation: Use a temperature program to separate the CHCs on the column. A typical program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 290°C), and holds for a period to elute all compounds.[15] A common ramp rate is 5°C/min.[15]

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. The transfer line and ion source temperatures are typically maintained around 290°C and 230°C, respectively.[15]

-

Data Analysis: Identify individual CHCs by comparing their mass spectra and retention times to known standards and spectral libraries (e.g., NIST).[15] Quantify the relative abundance of each CHC by integrating the area of its corresponding peak.[15]

-

Transcriptomic Analysis of Oenocytes to Identify Biosynthesis Genes

This protocol outlines a general workflow for identifying genes involved in CHC biosynthesis through transcriptomic analysis of oenocytes.

Objective: To identify genes that are highly expressed in oenocytes and are likely involved in CHC synthesis.

Procedure:

-

Oenocyte Isolation:

-

Utilize a transgenic insect line expressing a fluorescent marker specifically in oenocytes.[16][17]

-

Dissect the abdominal integument, where oenocytes are located.[18]

-

Use enzymatic digestion (e.g., with trypsin) and mechanical homogenization to release the cells.[18]

-

Isolate the fluorescently labeled oenocytes using Fluorescence-Activated Cell Sorting (FACS).[16][18]

-

-

RNA Extraction and Sequencing:

-

Extract total RNA from the isolated oenocytes and a control tissue (e.g., whole carcass minus oenocytes).

-

Prepare cDNA libraries from the extracted RNA.

-

Sequence the cDNA libraries using a high-throughput sequencing platform (e.g., Illumina).[16]

-

-

Data Analysis:

-

Map the sequencing reads to a reference genome or transcriptome.[16]

-

Quantify the expression levels of all genes in both the oenocyte and control samples.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated in oenocytes.

-

Annotate the differentially expressed genes to identify candidates involved in fatty acid metabolism, such as fatty acid synthases, elongases, desaturases, reductases, and cytochrome P450s.[16][17]

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the expression of a candidate CHC biosynthetic enzyme in a heterologous system to confirm its function.

Objective: To determine the enzymatic activity and substrate specificity of a candidate protein.

Procedure:

-

Cloning and Vector Construction:

-

Heterologous Expression:

-

Enzyme Assay:

-

Prepare cell lysates or microsomal fractions containing the expressed enzyme.

-

Incubate the enzyme preparation with a potential substrate (e.g., a specific fatty acyl-CoA for a desaturase or reductase) and any necessary cofactors (e.g., NADPH for reductases and P450s).[8]

-

Extract the reaction products using an organic solvent.

-

Analyze the products by GC-MS to confirm the conversion of the substrate to the expected product.

-

-

Enzyme Kinetics (Optional):

RNA Interference (RNAi) for In Vivo Gene Function Analysis

This protocol outlines the use of RNAi to knock down the expression of a candidate gene in vivo and observe the effect on the CHC profile.

Objective: To confirm the role of a specific gene in CHC biosynthesis.

Procedure:

-

dsRNA Synthesis:

-

dsRNA Injection:

-

Inject the purified dsRNA into the insect at an appropriate life stage (e.g., late-instar larva or early pupa). A control group should be injected with dsRNA targeting a non-related gene (e.g., GFP).

-

-

Phenotypic Analysis:

-

Allow the insects to develop to the adult stage.

-

Extract and analyze the CHCs of the dsRNA-treated and control insects by GC-MS as described in Protocol 3.1.

-

Compare the CHC profiles to determine if the knockdown of the target gene results in a specific change in the abundance of certain hydrocarbons.

-

-

Verification of Knockdown:

-

Extract RNA from the dsRNA-treated and control insects.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene and confirm that its expression has been significantly reduced.[25]

-

Visualizations

Biosynthetic Pathway of this compound

Caption: The core biosynthetic pathway for this compound in insects.

Experimental Workflow for CHC Analysis

Caption: A typical experimental workflow for the analysis of cuticular hydrocarbons.

Logical Workflow for Gene Function Investigation via RNAi

Caption: A logical workflow for investigating gene function in CHC biosynthesis using RNAi.

References

- 1. scispace.com [scispace.com]

- 2. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. courses.washington.edu [courses.washington.edu]

- 13. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GC/MS analysis of cuticular hydrocarbons [bio-protocol.org]

- 16. Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Heterologous Expression, Purification, and Biochemical Characterization of a Greenbug (Schizaphis graminum) Acetylcholinesterase Encoded by a Paralogous Gene (ace-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Frontiers | Knockdown of Genes Involved in Transcription and Splicing Reveals Novel RNAi Targets for Pest Control [frontiersin.org]

- 25. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Identity: Unraveling the Discovery of 7-Tricosene as an Insect Pheromone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Tricosene, a long-chain monounsaturated hydrocarbon, is a pivotal semiochemical in the chemical communication systems of numerous insect species. It primarily functions as a sex pheromone, mediating complex behaviors essential for successful reproduction. In the model organism Drosophila melanogaster, it is a male-produced pheromone that plays a dual role: acting as an anti-aphrodisiac to suppress male-male courtship and as a stimulant to increase female receptivity.[1][2][3] Its presence has also been identified as a key component of the sex pheromone blend in certain moth species, highlighting its evolutionary significance across different insect orders.[4][5]

This technical guide provides an in-depth exploration of the foundational research that led to the discovery and initial identification of 7-Tricosene as an insect pheromone. It will detail the pioneering experimental protocols, present key quantitative data in structured tables, and visualize the logical and experimental workflows that were instrumental in these discoveries. For historical context, the guide will also reference the seminal work on the closely related isomer, (Z)-9-tricosene, which set the methodological precedent for the study of long-chain hydrocarbon pheromones.

The Pioneering Discovery: (Z)-9-Tricosene in the Housefly (Musca domestica)

The first successful isolation, identification, and synthesis of a tricosene isomer as an insect sex pheromone was achieved by Carlson, Mayer, and colleagues in 1971 with (Z)-9-tricosene from the female housefly, Musca domestica.[6][7][8] This groundbreaking research laid the groundwork for the subsequent identification of other hydrocarbon pheromones, including this compound.

Experimental Protocols from Carlson et al. (1971)

The methodologies employed by Carlson and his team were meticulous and have become foundational in the field of chemical ecology.

1. Pheromone Extraction and Fractionation:

-

Source: Cuticular lipids and feces from sexually mature female houseflies.[6][7]

-

Extraction: Whole flies or feces were washed with hexane (B92381) or ether to extract surface lipids.[6][8]

-

Initial Fractionation: The crude extract was subjected to column chromatography on silica (B1680970) gel. Elution with hexane separated the hydrocarbons from more polar lipids.

-

Further Separation: The hydrocarbon fraction was further separated by argentation chromatography (silver nitrate-impregnated silica gel), which separates compounds based on the degree of unsaturation. This step was crucial for isolating the monoenes from the saturated alkanes.

2. Chemical Analysis and Structure Elucidation:

-

Gas Chromatography (GC): The active fractions were analyzed by GC to determine the purity and retention time of the components.

-

Mass Spectrometry (MS): GC-MS was used to determine the molecular weight and fragmentation pattern of the active compound, confirming it as a C23 hydrocarbon (tricosene).

-

Microanalytical Chemistry: Ozonolysis was performed to cleave the double bond. The resulting fragments were analyzed to pinpoint the location of the double bond at the 9th carbon position.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to determine the geometry of the double bond, confirming it as the cis (Z) isomer.[7]

3. Bioassays:

-

Laboratory Olfactometer: A laboratory olfactometer was used to test the behavioral response of male houseflies to the extracted fractions and synthetic compounds.[7] The number of males attracted to the test substance was quantified.

-

Behavioral Observations: Male behaviors such as sexual excitation and attempted copulation with treated decoys (e.g., pieces of shoelace) were recorded.[6]

4. Synthesis and Confirmation:

-

Chemical Synthesis: (Z)-9-tricosene was chemically synthesized to confirm its structure and to have a pure standard for bioassays.

-

Comparative Analysis: The synthesized compound was compared to the natural pheromone using GC, MS, and bioassays to confirm they were identical.[6]

dot graph TD; A[Observation of Male Attraction to Females] --> B{Pheromone Extraction}; B --> C{Column Chromatography}; C --> D{Argentation Chromatography}; D --> E{Gas Chromatography}; E --> F{Structure Elucidation}; F --> G[Synthesis of (Z)-9-Tricosene]; G --> H{Bioassay Confirmation}; H --> I[Identification Confirmed];

Figure 1: Experimental workflow for the initial identification of (Z)-9-Tricosene in Musca domestica.

Discovery of this compound in Drosophila melanogaster

The identification of this compound as a key semiochemical in Drosophila melanogaster emerged from studies in the early 1980s that characterized the cuticular hydrocarbons of this species. The work by Antony and Jallon (1982) and Jallon (1984) was pivotal in establishing the sexual dimorphism of these compounds and identifying (Z)-7-tricosene as the predominant hydrocarbon in males.[2][9][10]

Experimental Protocols for Drosophila Cuticular Hydrocarbon Analysis

1. Hydrocarbon Extraction:

-

Source: Adult male and female Drosophila melanogaster of a specific age (typically 4-5 days old).

-

Extraction: Individual or small groups of flies were immersed in a small volume of a non-polar solvent like hexane for a short period (e.g., 5 minutes) to dissolve the cuticular lipids. An internal standard (e.g., n-hexadecane) was often added to the solvent for quantification.[11]

2. Chemical Analysis:

-

Gas Chromatography (GC): The hexane extract was concentrated and injected into a gas chromatograph equipped with a flame ionization detector (FID). The resulting chromatogram revealed the different hydrocarbon components and their relative abundance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the individual peaks from the GC, the extract was analyzed by GC-MS. The mass spectra of the major peaks were compared to libraries and known standards to confirm their identity, including (Z)-7-tricosene in males and (Z,Z)-7,11-heptacosadiene in females.[9]

3. Bioassays for Pheromonal Activity:

-

"Perfuming" Technique: To test the function of specific hydrocarbons, researchers developed a "perfuming" technique. This involved applying a synthetic version of a compound (e.g., this compound) dissolved in a volatile solvent to a fly that normally lacks it (e.g., a young male or a female). After the solvent evaporated, the perfumed fly was used in behavioral assays.[11]

-

Courtship Assays: The behavior of male flies towards other flies (male, female, or perfumed) was observed and quantified. Key metrics included courtship index (the percentage of time a male spends in courtship behaviors) and mating success. These assays demonstrated that this compound inhibited male-male courtship.[1][11]

Quantitative Data: Sexual Dimorphism of Cuticular Hydrocarbons in D. melanogaster

| Hydrocarbon | Predominant Sex | Function |

| (Z)-7-Tricosene | Male | Anti-aphrodisiac to other males; aphrodisiac to females[1][2] |

| (Z)-7-Pentacosene | Male | Component of male CHC profile[2] |

| (Z,Z)-7,11-Heptacosadiene | Female | Stimulates male courtship[2][9] |

| (Z,Z)-7,11-Nonacosadiene | Female | Stimulates male courtship[2] |

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Logical relationships of key cuticular hydrocarbons and their behavioral effects in D. melanogaster.

Identification of (Z)-7-Tricosene in Lepidoptera

(Z)-7-Tricosene has also been identified as a component of the female sex pheromone blend in several moth species, such as the Australian guava moth (Coscinoptycha improbana). The work by Gibb et al. (2006) provides a clear example of the experimental process for identifying pheromone components in these insects.[4][12]

Experimental Protocols for Moth Pheromone Identification

1. Pheromone Gland Extraction:

-

Source: The pheromone glands of virgin female moths were excised during their calling period (when they are actively releasing pheromones).

-

Extraction: The glands were soaked in a small volume of a non-polar solvent like hexane to extract the pheromone components.

2. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

Principle: This technique identifies which compounds in a complex mixture are biologically active by simultaneously sending the GC effluent to a standard detector (FID) and to an excised male moth antenna.

-

Procedure: The pheromone gland extract was injected into the GC. The column effluent was split. One part went to the FID, producing a chromatogram of all volatile compounds. The other part was passed over a male antenna mounted between two electrodes. When a compound that the antenna can detect eluted from the GC, it generated an electrical potential (an EAG response), which was recorded.

-

Result: By aligning the FID chromatogram with the EAG recording, researchers could pinpoint the specific peaks that elicited a response from the male antenna. (Z)-7-tricosene was identified as one of these active compounds in C. improbana.[12]

3. Structure Elucidation:

-

GC-MS: The active peaks identified by GC-EAD were analyzed by GC-MS to determine their chemical structures.

4. Field Trapping Bioassays:

-

Lure Formulation: Synthetic versions of the identified compounds were formulated into lures, both individually and in various combinations and ratios.

-

Field Trials: Traps baited with these lures were placed in the field, and the number of male moths captured was recorded. These trials confirmed that (Z)-7-tricosene acted as a synergist, significantly increasing the attractiveness of the primary pheromone components.[12]

Quantitative Data: Pheromone Blend of Coscinoptycha improbana

| Compound | Ratio in Gland Extract |

| (Z)-7-Tricosene | 65 |

| (Z)-7-Octadecen-11-one | 23.5 |

| (Z)-7-Nonadecen-11-one | 1.5 |

| (Z)-7-Tricosen-11-one | 10 |

Data from Gibb et al. (2006)[12]

Figure 3: Generalized workflow for the identification of (Z)-7-Tricosene as a moth pheromone component.

Conclusion

The discovery and initial identification of this compound as an insect pheromone were built upon a foundation of meticulous chemical and behavioral analyses. The pioneering work on (Z)-9-tricosene in houseflies provided a robust experimental framework that was adapted and refined for other species. In Drosophila melanogaster, the characterization of sexually dimorphic cuticular hydrocarbons by Jallon and colleagues in the early 1980s established this compound as a key male-specific compound, with subsequent behavioral assays confirming its role in modulating courtship. In Lepidoptera, the use of powerful techniques like GC-EAD was instrumental in identifying (Z)-7-tricosene as a crucial component of multicomponent sex pheromone blends. These foundational studies have paved the way for a deeper understanding of the neurobiology of chemosensation and the evolution of chemical communication in insects, and they continue to inform the development of novel pest management strategies.

References

- 1. "Sex Attractant Pheromone of the House Fly: Isolation, Identification a" by D. A. Carlson, M. S. Mayer et al. [digitalcommons.unl.edu]

- 2. Drosophila Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cambridge.org [cambridge.org]

- 6. Sex attractant pheromone of the house fly: isolation, identification and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. research.rug.nl [research.rug.nl]

- 9. journals.plos.org [journals.plos.org]

- 10. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Z)-7-tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Volatile: A Technical Guide to the Natural Occurrence and Distribution of 7-Tricosene Across Insect Species

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Tricosene, a long-chain unsaturated cuticular hydrocarbon (CHC), is a pivotal semiochemical in the chemical communication systems of numerous insect species.[1] Primarily recognized for its role as a sex pheromone, its functions extend to social recognition and aggregation, underscoring its evolutionary significance from a simple waterproofing molecule to a complex chemical signal.[2][3] This technical guide provides a comprehensive overview of the natural occurrence, distribution, and quantitative analysis of 7-tricosene across various insect orders. It details the experimental protocols for its identification and quantification and visualizes the key biological pathways and experimental workflows, offering a valuable resource for researchers in chemical ecology, neurobiology, and those engaged in the development of novel pest management strategies.

Natural Occurrence and Distribution of (Z)-7-Tricosene

(Z)-7-Tricosene has been identified as a significant component of the cuticular hydrocarbon profile in a diverse range of insect species. Its presence and concentration are often sexually dimorphic and can be influenced by factors such as age, diet, and geographic origin.[2] The (E)-7-tricosene isomer is less commonly documented in the scientific literature, with limited information on its natural abundance and biological function.[1]

Diptera

In the order Diptera, (Z)-7-tricosene is most extensively studied in Drosophila melanogaster (the common fruit fly), where it plays a multifaceted role in mating behavior. It is a major male-produced pheromone that acts as an anti-aphrodisiac to other males, preventing homosexual courtship, while simultaneously functioning as an aphrodisiac to females, increasing their sexual receptivity.[1][4] Furthermore, it is transferred to females during copulation, subsequently reducing her attractiveness to other males.[4] In the housefly, Musca domestica, (Z)-7-tricosene is also a notable cuticular hydrocarbon.[2]

Lepidoptera

Within the order Lepidoptera, (Z)-7-tricosene has been identified as a key component of the female sex pheromone blend in several moth species. In the Australian guava moth, Coscinoptycha improbana, it is the most abundant compound in the pheromone blend.[5][6] Similarly, in the raspberry bud moth, Heterocrossa rubophaga, (Z)-7-tricosene acts as a synergist, enhancing the attractiveness of the primary pheromone component.[7]

Hymenoptera

In the order Hymenoptera, (Z)-7-tricosene has been identified as a minor component of the cuticular hydrocarbons in bumblebees (Bombus spp.), where it is present in labial gland secretions and on the cuticle, potentially playing a role in social recognition.[3][8] In the cuckoo wasp Trichrysis cyanea, females exhibit different chemotypes with varying amounts of tricosene isomers, including this compound, which may be related to host mimicry or signaling reproductive status.[9]

Other Orders

Comprehensive quantitative data on the presence of this compound in other major insect orders such as Coleoptera and Hemiptera is limited in the current scientific literature. While cuticular hydrocarbon profiles of many species within these orders have been analyzed, the focus has often been on other compounds or isomers.

Quantitative Data on (Z)-7-Tricosene Abundance

The following tables summarize the available quantitative data for (Z)-7-tricosene across different insect species. It is important to note that methodologies for extraction and quantification may vary between studies, affecting direct comparisons.

Table 1: Quantitative Occurrence of (Z)-7-Tricosene in Diptera

| Species | Sex | Population/Genotype | Amount (ng/insect) | Reference |

| Drosophila melanogaster | Male | Wild-type | 450 | [2] |

| Drosophila melanogaster | Male | desat1 mutant (low 7-T) | 63 | [2] |

| Drosophila melanogaster | Male | EP line (high 7-T) | 1294 | [2] |

| Musca domestica | Female | Long-established lab strain | 751 | [2] |

| Musca domestica | Female | Wild-type (Field Population 1) | 1,113 | [2] |

| Musca domestica | Female | Wild-type (Field Population 2) | 559 | [2] |

Table 2: Quantitative Occurrence of (Z)-7-Tricosene in Lepidoptera

| Species | Sex | Pheromone Blend Component | Amount (ng/female) | Reference |

| Coscinoptycha improbana | Female | 65% of a 4-component blend | Not explicitly quantified, but major component | [1][6] |

| Heterocrossa rubophaga | Female | Synergist in a 2-component blend | Used in lures at 300 µg | [7] |

Table 3: Relative Abundance of this compound in Hymenoptera

| Species | Sex/Chemotype | Relative Amount (%) | Reference |

| Trichrysis cyanea | Male | ~2% | |

| Trichrysis cyanea | Female (♀7 chemotype) | ~20% | |

| Trichrysis cyanea | Female (♀9 chemotype) | <5% | |

| Trichrysis cyanea | Female (♀11 chemotype) | <5% |

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons are primarily achieved through solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Cuticular Hydrocarbon Extraction

Objective: To extract CHCs from insect samples for GC-MS analysis.

Materials:

-

Individual or pooled insect samples

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (B92381) (GC-grade)

-

Internal standard (e.g., n-octadecane or eicosane) of known concentration

-

Micropipettes

-

Vortex mixer (optional)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Sample Preparation: Place a single insect or a pooled sample of a known number of insects (of the same sex and age to minimize variation) into a clean glass vial.

-

Extraction: Add a precise volume of hexane (e.g., 200 µL) containing a known amount of the internal standard to the vial.

-

Agitation: Gently agitate the vial for a specific duration (e.g., 5-10 minutes) to ensure the dissolution of the cuticular lipids. Vortexing for a short period (e.g., 1 minute) can also be employed.

-

Purification: Carefully transfer the hexane extract to a new vial, leaving the insect body behind.

-

Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to a desired volume before analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the CHC extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., HP-5MS, DB-5)

Typical GC Conditions:

-

Injector Temperature: 250-280°C

-

Oven Program:

-

Initial temperature: 50-150°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-15°C/minute to a final temperature of 300-320°C.

-

Final hold: 5-15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis:

-

Identification: (Z)-7-Tricosene is identified by comparing its retention time and mass spectrum with that of a synthetic standard. The mass spectrum of tricosene will show a molecular ion at m/z 322 and a characteristic fragmentation pattern.

-

Quantification: A calibration curve is generated using a series of standard solutions of synthetic (Z)-7-tricosene of known concentrations containing the same internal standard. The amount of (Z)-7-tricosene in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualization of Pathways and Workflows

Biosynthesis of (Z)-7-Tricosene

The biosynthesis of (Z)-7-tricosene is a multi-step process that occurs in specialized cells called oenocytes and is closely linked to fatty acid metabolism.[1]

Caption: Proposed biosynthetic pathway for (Z)-7-tricosene in insects.

Experimental Workflow for CHC Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of cuticular hydrocarbons from insect samples.

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathway of (Z)-7-Tricosene in Drosophila melanogaster

The perception of (Z)-7-tricosene in D. melanogaster is primarily mediated by contact chemosensation involving specific gustatory receptors.

Caption: Simplified signaling pathway for (Z)-7-tricosene perception.

Conclusion

(Z)-7-Tricosene is a widespread and functionally significant cuticular hydrocarbon across multiple insect orders. While its role as a key sex pheromone in Diptera and Lepidoptera is well-established with supporting quantitative data, its function in Hymenoptera and other orders is less understood, highlighting a need for further research. The detailed experimental protocols and visualized pathways provided in this guide serve as a foundational resource for future investigations into the chemical ecology of this important semiochemical and its potential applications in pest management and drug development. The limited data on the (E)-7-tricosene isomer also presents an open avenue for future research to fully comprehend the role of stereochemistry in insect chemical communication.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (Z)-7-tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inter- and Intrasexual Variation in Cuticular Hydrocarbons in Trichrysis cyanea (Linnaeus, 1758) (Hymenoptera: Chrysididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dichotomous Perception of 7-Tricosene: A Technical Guide to Chemosensory Responses in Male and Female Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Tricosene, a prominent cuticular hydrocarbon (CHC) in numerous insect species, particularly Drosophila melanogaster, serves a pivotal and sexually dimorphic role in chemical communication.[1][2] This non-volatile semiochemical acts as a key modulator of mating and social behaviors, functioning as a male anti-aphrodisiac and a female aphrodisiac.[3][4] This technical guide provides a comprehensive examination of the chemosensory perception of 7-Tricosene, detailing the differential responses between male and female insects. We present a synthesis of quantitative data from behavioral and electrophysiological studies, outline detailed experimental protocols for key analytical techniques, and provide visual representations of the underlying signaling pathways and experimental workflows. This document is intended to be a foundational resource for researchers in chemical ecology, neurobiology, and those engaged in the development of novel pest management strategies.

Introduction: The Dual-Action Pheromone

Cuticular hydrocarbons are essential components of the insect epicuticle, primarily serving to prevent desiccation.[3] However, these lipidic molecules have evolved secondary functions as complex chemical signals critical for survival and reproduction.[1][3] (Z)-7-tricosene (hereafter referred to as this compound) is a prime example of a CHC that has been co-opted for chemosensory communication. In the model organism Drosophila melanogaster, this compound is a sexually dimorphic compound, found in high concentrations on the cuticle of males and is largely absent in virgin females.[1][5] Its perception mediates critical reproductive decisions, ensuring effective mate recognition and minimizing wasted reproductive effort.[3]

For male Drosophila, this compound acts as a potent anti-aphrodisiac, effectively suppressing homosexual courtship behaviors.[2][3] Conversely, for females, it functions as a sex pheromone, stimulating sexual receptivity and accelerating mating.[3][5] This dual functionality underscores the sophisticated nature of insect chemical communication and presents a compelling target for the development of behavior-modifying pest control strategies.[3]

Quantitative Analysis of this compound Perception

The behavioral responses to this compound are quantifiable and demonstrate a clear distinction between males and females. The following tables summarize key quantitative findings from studies on Drosophila melanogaster.

Table 1: Behavioral Responses to this compound in Drosophila melanogaster

| Sex | Behavioral Assay | Experimental Condition | Quantitative Metric | Result | Reference |

| Male | Courtship Assay | Wild-type males paired with oenocyte-less males (lacking 7-T) perfumed with synthetic 7-T. | Courtship Index | Significantly reduced courtship towards 7-T perfumed males. | [1] |

| Female | Mating Assay | Control females paired with desat1 mutant males (low 7-T) perfumed with CHCs from males with high 7-T levels. | Mating Frequency (within 10 min) | Increased from ~45% (control) to ~80%. | [1][5] |

| Female | Mating Assay | Control females paired with desat1 mutant males (low 7-T) perfumed with CHCs from males with high 7-T levels. | Copulation Latency | Decreased significantly (mated faster). | [1][5] |

| Male | Courtship Assay | Wild-type males paired with virgin females perfumed with male-like CHCs (including 7-T). | Copulation Success (within 1 hr) | Reduced from ~90% (control) to ~55%. | [1] |

Table 2: Electrophysiological Responses to Tricosene Isomers in Drosophila melanogaster

| Sensillum Type | Olfactory Receptor Neuron (ORN) | Compound | Spike Firing Rate (spikes/s) ± SEM | Reference |

| Antennal basiconic 4 (ab4) | Or7a | (Z)-9-Tricosene | 150 ± 20 | [6] |

| Antennal basiconic 4 (ab4) | Or7a | (Z)-7-Tricosene | No significant response | [6] |

Signaling Pathways in this compound Perception

The detection of this compound is primarily mediated through contact chemosensation via gustatory receptor neurons (GRNs).[1][4]

In males, the perception of this compound as an anti-aphrodisiac is mediated by the gustatory receptor Gr32a, which is expressed in GRNs located on the male's forelegs and labial palps.[1][4][7] Upon physical contact with another fly, these Gr32a-expressing neurons detect the high concentration of this compound on the male cuticle, leading to the suppression of courtship behavior.[1][7] The signal is then transmitted to the subesophageal zone (SEZ) of the brain, where it is integrated into neuromodulatory circuits that influence behavioral state.[1]

In females, the aphrodisiac effect of this compound is also mediated by gustatory perception, though the specific receptors are still under investigation.[4] The detection of this compound on the male cuticle by the female's chemosensory bristles stimulates sexual receptivity.[3] Interestingly, recent studies suggest that a breakdown product of this compound, heptanal, can be detected by the female's olfactory system and influences post-mating behaviors.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A structural perspective on insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

(Z)-7-Tricosene: A Dual-Function Pheromone in Insect Mating Behavior

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract (Z)-7-Tricosene, a 23-carbon monounsaturated cuticular hydrocarbon (CHC), is a pivotal semiochemical in the chemical communication systems of numerous insect species, most notably the model organism Drosophila melanogaster.[1] Initially serving a primary role in preventing desiccation, this compound has evolved to become a sophisticated signaling molecule with a highly context-dependent, dual function in regulating reproductive behaviors.[1][2][3] In D. melanogaster, it acts as a potent anti-aphrodisiac to suppress male-male courtship, while simultaneously functioning as a male-specific aphrodisiac that increases female sexual receptivity.[1][2][4] Furthermore, its transfer to females during copulation renders them chemically unattractive to subsequent suitors, thereby reducing sexual harassment.[2][3][5] This guide provides an in-depth analysis of the biosynthesis, perception, and quantifiable behavioral effects of (Z)-7-tricosene. It details the underlying signaling pathways and key experimental protocols, offering a comprehensive resource for professionals in chemical ecology, neurobiology, and pest management development.

Biosynthesis of (Z)-7-Tricosene

The synthesis of (Z)-7-tricosene is a complex metabolic process localized within specialized abdominal cells known as oenocytes, which are analogous to mammalian hepatocytes in their lipid metabolism functions.[1][2] The biosynthetic pathway is intrinsically linked with fatty acid metabolism, beginning with the synthesis of long-chain fatty acids (LCFAs).[1] These precursors undergo a series of enzymatic modifications, including elongation to produce very-long-chain fatty acids (VLCFAs). A critical step involves the enzyme Desat1, a desaturase that introduces a double bond at the characteristic 7th carbon position.[1][3] The final step is an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme, which converts the fatty acid precursor into the final C23 hydrocarbon, (Z)-7-tricosene.[1][2]

Mechanisms of Action and Signaling Pathways

(Z)-7-tricosene is a non-volatile, contact-based pheromone, and its perception is mediated by specific gustatory receptors, leading to distinct behavioral outcomes in males and females.[1][4][6]

Anti-Aphrodisiac Function in Males

In D. melanogaster males, (Z)-7-tricosene is the primary signal for sex identification and effectively suppresses homosexual courtship.[2][3] This inhibitory effect is mediated by the gustatory receptor Gr32a , which is expressed in gustatory receptor neurons (GRNs) located in chemosensory bristles on the male's forelegs and labial palps.[1][4] When a male taps (B36270) or licks another fly, the Gr32a-expressing neurons detect the high concentration of (Z)-7-tricosene on the male cuticle.[1] Upon binding, an action potential is generated and transmitted to the subesophageal zone (SEZ) of the brain.[1] Here, the signal is integrated into a neuromodulatory circuit involving octopaminergic/tyraminergic interneurons, which ultimately inhibits courtship behavior.[1]

Aphrodisiac Function in Females

Conversely, for D. melanogaster females, (Z)-7-tricosene acts as an aphrodisiac, increasing their sexual receptivity and accelerating the speed of mating.[1][2][7] The detection of this male-specific pheromone in females is critically dependent on pickpocket 23 (ppk23) , a member of the degenerin/epithelial sodium channel (DEG/ENaC) family.[4] Ppk23 is expressed in gustatory neurons located in the female's forelegs.[4] Activation of these ppk23-positive neurons upon contact with a male carrying (Z)-7-tricosene is a crucial step that promotes the female's receptive behaviors.[4]

Post-Mating Anti-Aphrodisiac Role

During copulation, males transfer a significant quantity of (Z)-7-tricosene to the female's cuticle.[2][5] Following this transfer, the female is also induced to begin synthesizing this previously male-specific hydrocarbon herself.[3][5] This phenomenon, termed "sexual mimicry," results in the mated female carrying a CHC profile that resembles a male's.[2][5] Consequently, she becomes chemically unattractive to other courting males, who perceive her as another male, thus reducing further courtship attempts and harassment.[2][3]

Quantitative Behavioral Data

The behavioral effects of (Z)-7-tricosene are dose-dependent. Studies have quantified the impact of varying amounts of this pheromone on mating success, demonstrating a clear correlation between the quantity of (Z)-7-tricosene on a male and his reproductive outcome with receptive females.[2][7]

| Male Genotype / Treatment | Mean Amount of (Z)-7-Tricosene (ng) | Mating Latency (min) | Mating Success (%) |

| desat1 Mutant (low 7-T) | ~10 ng | ~22 min | ~55% |

| Wild-Type (perfumed with 20-40ng 7-T) | ~90 ng | ~15 min | ~71% |

| Wild-Type (endogenous level) | ~150 ng | ~12 min | ~78% |

| Overexpressing Male (high 7-T) | >1000 ng | ~10 min | ~85% |

| Table 1: Summary of dose-dependent effects of (Z)-7-tricosene on D. melanogaster mating success. Data synthesized from findings reported by Grillet et al. (2006).[7] |

As shown in the table, as the amount of (Z)-7-tricosene on the male cuticle increases, the time until copulation (mating latency) decreases, and the overall percentage of successful matings increases.[7] This provides strong quantitative evidence for its role as a female aphrodisiac.[7]

Key Experimental Protocols

Elucidating the function of (Z)-7-tricosene has relied on a combination of chemical analysis, behavioral assays, and electrophysiology.

General Workflow for Pheromone Identification

The identification and confirmation of bioactive semiochemicals like (Z)-7-tricosene follows a standardized experimental workflow. This process begins with the extraction of compounds from the insect, followed by fractionation and bioassays to isolate active components, and concludes with chemical identification and validation using synthetic standards.

Cuticular Hydrocarbon (CHC) Extraction and Analysis

Objective: To extract, identify, and quantify CHCs from the surface of an insect. Materials:

-

Insects (e.g., D. melanogaster)

-

Non-polar solvent (e.g., HPLC-grade hexane)

-

Glass vials (2 mL) with Teflon-lined caps

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., n-hexacosane)

Protocol:

-

Sample Preparation: Anesthetize a single fly or a small group (5-10) of flies of the same sex and age using CO2 or chilling.[4]

-

Extraction: Place the anesthetized flies into a glass vial. Add a precise volume of hexane (B92381) (e.g., 100 µL) containing a known concentration of an internal standard.

-

Incubation: Vortex the vial gently for 2 minutes to wash the CHCs from the cuticle.

-

Sample Transfer: Carefully remove the flies from the vial. The remaining hexane solution contains the extracted CHCs.

-

Analysis: Inject 1-2 µL of the extract into the GC-MS. The GC separates the individual hydrocarbon components, and the MS identifies them based on their mass fragmentation patterns and retention times compared to known standards.[4]

-

Quantification: The amount of each CHC, including (Z)-7-tricosene, is calculated by comparing its peak area to the peak area of the internal standard.

Courtship Behavioral Assay

Objective: To quantify the effect of (Z)-7-tricosene on mating behaviors. Materials:

-

Sexually mature virgin females and males (aged 3-5 days individually).[4]

-

Small courtship chambers (e.g., small petri dishes or multi-well plates).[4]

-

Synthetic (Z)-7-tricosene dissolved in a volatile solvent (e.g., hexane) for perfuming experiments.[4]

-

Video recording equipment or direct observation setup.

Protocol:

-

Fly Preparation: Collect virgin males and females shortly after eclosion and age them in isolation to ensure sexual maturity and receptivity.[4]

-

Perfuming (optional): For experiments testing synthetic pheromones, apply a small, known amount (e.g., 0.1 µL of a 1 µg/µL solution) of synthetic (Z)-7-tricosene onto the thorax of a subject fly (e.g., a mutant male with low endogenous levels).[4][7] A solvent-only control should be run in parallel. Allow the solvent to fully evaporate.

-

Assay Setup: Gently introduce a single virgin female into the courtship chamber, followed by a single male.[1]

-

Observation: Immediately begin recording or observing for a set period (e.g., 10-30 minutes).[4]

-

Data Quantification: Score key courtship behaviors and metrics, including:

-

Mating Latency: Time from the introduction of the male to the initiation of copulation.

-

Mating Frequency: Percentage of pairs that successfully mate within the observation period.

-

Courtship Index: The fraction of time the male spends performing courtship behaviors (e.g., orienting, tapping, singing, licking).

-

Broader Significance and Future Directions

The study of (Z)-7-tricosene in Drosophila serves as a powerful model for understanding the evolution of chemical communication and the genetic and neural underpinnings of innate behaviors.[1] Its role is not limited to fruit flies; (Z)-7-tricosene has been identified as a pheromone component in other insects, such as the raspberry bud moth (Heterocrossa rubophaga), where it enhances the effectiveness of pheromone traps.[8][9]

Significant gaps in our understanding remain, presenting several avenues for future research:

-

Downstream Signaling: Elucidating the complete intracellular signaling cascades activated by the Gr32a and ppk23 receptors to understand how pheromone detection is translated into a specific behavioral output.[4]

-

Synergistic Effects: Investigating the effects of (Z)-7-tricosene within the context of the entire CHC blend, as interactions with other hydrocarbons likely modulate its activity.[4]

-

Pest Management Applications: Exploring the potential of (Z)-7-tricosene and inhibitors of its biosynthetic pathway as novel, environmentally benign tools for integrated pest management (IPM) programs.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Food odors trigger Drosophila males to deposit a pheromone that guides aggregation and female oviposition decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (7Z)-Tricosene Improves Pheromone Trap Catch of Raspberry Bud Moth, Heterocrossa rubophaga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of (Z)-7-Tricosene in the Chemical Ecology of the Australian Guava Moth (Coscinoptycha improbana)

An In-depth Technical Guide for Researchers and Scientists

Abstract

The Australian guava moth, Coscinoptycha improbana, represents a significant and expanding threat to a variety of fruit crops. Effective and environmentally benign pest management strategies are contingent on a thorough understanding of its chemical ecology. A pivotal component of the female-produced sex pheromone is (Z)-7-tricosene. This technical guide provides a comprehensive analysis of the role of (Z)-7-tricosene in the chemical communication of C. improbana. It consolidates findings on the composition of the complete pheromone blend, details established experimental protocols for its identification and analysis, and presents quantitative data from key studies in a structured format. Furthermore, this document includes visualizations of experimental workflows and a generalized lepidopteran pheromone signaling pathway to facilitate a deeper understanding of the underlying biological processes.

Introduction

The Australian guava moth, Coscinoptycha improbana, is an invasive pest of considerable concern to the fruit industry, infesting a wide range of hosts including guava, feijoa, citrus, and stone fruits[1]. The larvae of this moth cause significant damage by feeding internally on the fruit, making control with conventional insecticides challenging[2]. Consequently, research has focused on alternative, behavior-modifying control methods such as mating disruption, which leverages the insect's own chemical communication system[2]. A critical element of this system is the female-emitted sex pheromone, in which (Z)-7-tricosene plays a crucial synergistic role[3][4]. Understanding the precise function of (Z)-7-tricosene is fundamental to developing effective monitoring and control strategies for this pest[4].

Pheromone Composition and the Role of (Z)-7-Tricosene

The female sex pheromone of the Australian guava moth is a multi-component blend that elicits a strong electrophysiological and behavioral response in male moths[3][4]. (Z)-7-tricosene is a major component of this blend, acting as a crucial synergist that enhances the attractiveness of the other pheromone components[3].

Quantitative Analysis of Pheromone Gland Extracts

Analysis of pheromone gland extracts from female C. improbana has identified four key compounds in a specific ratio. While the absolute amount of (Z)-7-tricosene per female has not been explicitly quantified, its relative abundance is the highest in the blend. The amount of the major attractive component, (Z)-7-octadecen-11-one, has been estimated to be approximately 16.4 ng per female[3][5].

Table 1: Composition of the Female Sex Pheromone Gland Extract of Coscinoptycha improbana

| Compound | Abbreviation | Relative Amount (%) | Amount (ng/female) |

| (Z)-7-tricosene | Z7-23Hy | 65.0 | Not explicitly quantified |

| (Z)-7-octadecen-11-one | Z7-11-one-18Hy | 23.5 | 16.4 |

| (Z)-7-tricosen-11-one | Z7-11-one-23Hy | 10.0 | Not explicitly quantified |

| (Z)-7-nonadecen-11-one | Z7-11-one-19Hy | 1.5 | Not explicitly quantified |

| Data from Gibb et al. (2006)[3][4][5] |

Synergistic Effects in Field Trapping

Field trials have demonstrated the critical role of (Z)-7-tricosene in attracting male moths. While (Z)-7-octadecen-11-one is attractive on its own, the addition of other components, particularly (Z)-7-tricosene, significantly enhances trap captures[3]. This synergistic effect is vital for the development of highly effective lures for monitoring and mass trapping programs.

Experimental Protocols

The identification and functional characterization of (Z)-7-tricosene as a key pheromone component in C. improbana have been achieved through a series of specialized experimental procedures.

Protocol 1: Pheromone Gland Dissection and Extraction

This protocol outlines the procedure for excising the pheromone gland from female moths and extracting the semiochemicals for analysis[5].

-

Materials:

-

Female moths (timed for peak pheromone production, often during the scotophase)

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Glass vials with PTFE-lined caps

-

Hexane (B92381) (or other suitable organic solvent, e.g., dichloromethane)

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Anesthetize a female moth by chilling it on ice or with CO2[5].

-

Place the moth on a clean surface under the dissecting microscope.

-

Using fine-tipped forceps and micro-scissors, carefully excise the pheromone gland located at the terminal abdominal segments.

-

Immediately transfer the excised gland into a glass vial containing a known volume of hexane (e.g., 100 µL)[5].

-

Gently crush the gland against the side of the vial with the forceps to facilitate complete extraction.

-

Allow the gland to extract for a minimum of 30 minutes at room temperature[5].

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Carefully transfer the hexane extract to a clean vial for subsequent analysis.

-

Protocol 2: Gas Chromatography-Electroantennogram Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture elicit a response from the insect's antenna[3][6].

-

Objective: To identify biologically active compounds in the pheromone gland extract.

-

Materials:

-

Gas chromatograph (GC)

-

Electroantennogram (EAD) system (micromanipulator, electrodes, amplifier)

-

Excised male moth antenna

-

Saline solution

-

Pheromone gland extract

-

-

Procedure:

-

Prepare a male moth antenna by excising it at the base and mounting it between two electrodes with saline solution to ensure electrical contact.

-

Inject the pheromone gland extract into the GC. The GC separates the chemical components of the extract.

-

The effluent from the GC column is split, with one portion going to the GC's detector (e.g., Flame Ionization Detector - FID) and the other passing over the prepared antenna.

-

The EAD system records any depolarization of the antennal membrane, which occurs when a biologically active compound passes over it.

-

By comparing the timing of the EAD signals with the peaks on the FID chromatogram, the specific compounds that elicit an antennal response can be identified.

-

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to identify the chemical structure of the active compounds identified by GC-EAD[3].

-

Objective: To determine the chemical identity of the EAD-active compounds.

-

Procedure:

-

Inject the pheromone gland extract into the GC-MS system.

-

The GC separates the components of the mixture.

-

As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.

-

The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared to libraries of known spectra to identify the compound.

-

Protocol 4: Field Trapping Bioassays

Field trapping experiments are essential to confirm the behavioral activity of identified pheromone components and to optimize the blend for monitoring and control[4].

-

Objective: To assess the attractiveness of synthetic pheromone components to male moths in a natural environment.

-

Materials:

-

Pheromone traps

-

Synthetic pheromone lures with different compositions (e.g., individual components, binary blends, full blend)

-

Control lures (solvent only)

-

-

Procedure:

-

Deploy traps in an appropriate habitat at a standardized density and height.

-

Bait traps with the different synthetic lure formulations and a solvent-only control[4].

-

Check traps at regular intervals and record the number of male C. improbana captured in each trap[4].

-

Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attraction between the lure compositions[4].

-

Visualizing Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in the chemical ecology of the Australian guava moth, the following diagrams illustrate the experimental workflow for pheromone identification and a generalized model of pheromone reception in Lepidoptera.

Caption: Workflow for the identification of the Australian guava moth sex pheromone.

Caption: Generalized pheromone reception and signaling pathway in Lepidoptera.

Conclusion

(Z)-7-tricosene is an indispensable component of the sex pheromone of the Australian guava moth, acting as a powerful synergist that significantly enhances the attraction of male moths. A detailed understanding of its role, in conjunction with the other pheromone components, is crucial for the development of effective and environmentally sound pest management strategies. The experimental protocols and data summarized in this guide provide a solid foundation for researchers and professionals working on the chemical ecology of C. improbana and the formulation of semiochemical-based control products. Further research into the biosynthesis of this unique pheromone blend and the specific neuronal pathways involved in its perception will undoubtedly lead to even more refined and potent pest management tools.

References

- 1. benchchem.com [benchchem.com]

- 2. envirolink.govt.nz [envirolink.govt.nz]

- 3. (Z)-7-tricosene and monounsaturated ketones as sex pheromone components of the Australian guava moth Coscinoptycha improbana: identification, field trapping, and phenology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties and Isomers of 7-Tricosene

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tricosene is a long-chain, monounsaturated aliphatic hydrocarbon that plays a critical role as a semiochemical, particularly as an insect pheromone. As a key mediator of chemical communication, it influences a range of behaviors including mating and social interactions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its isomers, and the experimental protocols used for its analysis. The information is intended to serve as a foundational resource for researchers in chemical ecology, neurobiology, and those engaged in the development of novel pest management strategies.

Physicochemical Properties

The properties of this compound, particularly the (Z)-isomer, are crucial for understanding its biological function and for developing analytical methods. The following table summarizes the key physicochemical data for (Z)-7-tricosene.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₆ | [1][2][3] |

| Molecular Weight | 322.6 g/mol | [1][2][3] |

| Boiling Point | 399.4 ± 9.0 °C at 760 mmHg | [1] |

| Melting Point | No experimental data found for this compound. For comparison, the melting point of (Z)-9-tricosene is -0.6 °C. | [4] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in hexane (B92381), acetone (B3395972) (10 mg/ml), ethanol (B145695) (20 mg/ml), DMSO (20 mg/ml), and DMF (20 mg/ml).[2] | [2] |

| CAS Number | 52078-42-9 | [1][2] |

Isomers of this compound